Indoline-6-carbohydrazide dihydrochloride
Overview
Description
Indoline-6-carbohydrazide dihydrochloride is an organic compound primarily used as an intermediate in organic synthesis. It is a derivative of indoline, a bicyclic heterocycle that is structurally related to indole. This compound is notable for its applications in the synthesis of azo compounds and other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indoline-6-carbohydrazide dihydrochloride typically involves the reaction of indoline-6-carboxylic acid with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazide, which is then converted to the dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Indoline-6-carbohydrazide dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted indoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Indoline-6-carbohydrazide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including dyes and pigments.
Biology: It serves as a precursor in the synthesis of bioactive compounds with potential therapeutic applications.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of indoline-6-carbohydrazide dihydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions that modify the structure and function of biological molecules. The pathways involved include:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate the activity of receptors involved in signal transduction pathways.
Comparison with Similar Compounds
- Indoline-2-carbohydrazide
- Indoline-3-carbohydrazide
- Indole-2-carbohydrazide
- Indole-3-carbohydrazide
Comparison: Indoline-6-carbohydrazide dihydrochloride is unique due to its specific substitution pattern on the indoline ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, making it a valuable compound for targeted synthesis and research applications.
Properties
IUPAC Name |
2,3-dihydro-1H-indole-6-carbohydrazide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O.2ClH/c10-12-9(13)7-2-1-6-3-4-11-8(6)5-7;;/h1-2,5,11H,3-4,10H2,(H,12,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKDLBSOPTXAKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)C(=O)NN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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